molecular formula C9H7LiN2O2S B2354937 Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate CAS No. 1147198-40-0

Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate

Cat. No. B2354937
CAS RN: 1147198-40-0
M. Wt: 214.17
InChI Key: KWUWPYKFFHAPLB-UHFFFAOYSA-M
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Description

“Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate” is a chemical compound with the molecular formula C9H7LiN2O2S and a molecular weight of 214.17 . It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .


Molecular Structure Analysis

The molecular structure of “Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate” comprises a lithium ion, a pyrrole ring, a thiazole ring, and an acetate group . The presence of these groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

While specific chemical reactions involving “Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate” are not detailed in the literature, compounds containing a pyrrole ring are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate” is a powder that can be stored at room temperature .

Scientific Research Applications

Monoclonal Antibody Production

Compounds with a pyrrole structure have been found to increase monoclonal antibody production. They can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Antibacterial Activity

Similar compounds have been synthesized and evaluated for their antibacterial activity. Some of them have shown appreciable action against DHFR and enoyl ACP reductase enzymes, which are critical for bacterial growth and survival .

Antitubercular Activity

Some of these compounds have also demonstrated strong antitubercular properties .

Enzyme Inhibition

Compounds with similar structures have been found to inhibit certain enzymes, such as enoyl ACP reductase and DHFR enzymes . This could have potential applications in the development of new drugs.

Bio-sensing

Compounds with similar structures have been used in the construction of biosensors. For example, they have been used for the ultra-sensitive detection of biomarkers in human serum samples .

Electrochemical Applications

Compounds with similar structures have been used in electrochemical applications. For instance, they have been copolymerized with other compounds at graphite electrodes .

Future Directions

The future directions for research on “Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the diverse activities of pyrrole-containing compounds, they may have potential applications in the development of new drugs .

properties

IUPAC Name

lithium;2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.Li/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWPYKFFHAPLB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN(C=C1)C2=NC(=CS2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate

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